molecular formula C22H18O3 B11158307 4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11158307
M. Wt: 330.4 g/mol
InChI Key: IUFJFVYKUXEJOT-UHFFFAOYSA-N
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Description

4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex structure It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzyl chloride with 4-methyl-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-3-[(4-methylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C22H18O3/c1-14-7-9-16(10-8-14)13-24-20-12-11-18-17-5-3-4-6-19(17)22(23)25-21(18)15(20)2/h3-12H,13H2,1-2H3

InChI Key

IUFJFVYKUXEJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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